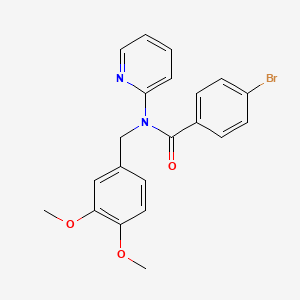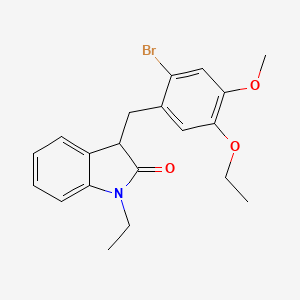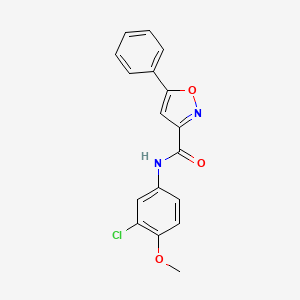
4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name describes its substituents: 4-bromo (at the para position), N-(3,4-dimethoxybenzyl) (attached to the amide nitrogen), and N-(pyridin-2-yl) (also attached to the amide nitrogen).
- Its molecular formula is C₁₈H₁₉BrN₂O₃, and its molecular weight is approximately 392.27 g/mol.
4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide: is a chemical compound with a complex structure. It belongs to the class of benzamides and contains bromine, methoxy, and pyridine functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep reaction sequence, starting from commercially available precursors.
Reaction Conditions: Specific conditions depend on the synthetic route, but they often involve protecting group manipulations, bromination, and amide bond formation.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., alkylamines).
Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amine, while bromination introduces a bromine atom.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its diverse reactivity.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Limited industrial applications, but it contributes to chemical diversity.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, methoxy, and pyridine groups sets it apart.
Similar Compounds: Other benzamides with different substituents (e.g., chloro, methyl) exist.
Remember that this compound’s detailed biological effects and applications may require further research
Properties
Molecular Formula |
C21H19BrN2O3 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-18-11-6-15(13-19(18)27-2)14-24(20-5-3-4-12-23-20)21(25)16-7-9-17(22)10-8-16/h3-13H,14H2,1-2H3 |
InChI Key |
KFAMAPDVDTUTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11359272.png)

![4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11359283.png)
![Ethyl 1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11359300.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359315.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11359316.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11359317.png)
![4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11359335.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide](/img/structure/B11359343.png)


![4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359371.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11359372.png)
